
2,6-Difluorophenyl Chloroformate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluorophenyl Chloroformate is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of phenyl chloroformate, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is used as a reagent in organic synthesis, particularly in the preparation of various chemical intermediates and active pharmaceutical ingredients.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Difluorophenyl Chloroformate can be synthesized through the reaction of 2,6-difluorophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the process and to prevent the decomposition of the product. The general reaction scheme is as follows:
2,6-Difluorophenol+Phosgene→2,6-Difluorophenyl Chloroformate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor, where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for further applications.
化学反应分析
Types of Reactions
2,6-Difluorophenyl Chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: Reacts with water to produce 2,6-difluorophenol and hydrochloric acid.
Reduction: Can be reduced to 2,6-difluorophenol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Used in the formation of carbamates under mild conditions.
Alcohols: React to form carbonates in the presence of a base.
Water: Hydrolysis occurs readily in the presence of moisture.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
2,6-Difluorophenol: Formed from hydrolysis or reduction reactions.
科学研究应用
2,6-Difluorophenyl Chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates and active pharmaceutical ingredients.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-Difluorophenyl Chloroformate involves its reactivity with nucleophiles. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
相似化合物的比较
2,6-Difluorophenyl Chloroformate can be compared with other chloroformates such as:
Methyl Chloroformate: A simpler chloroformate used in similar nucleophilic substitution reactions.
Phenyl Chloroformate: Similar structure but without the fluorine substituents, leading to different reactivity and applications.
Benzyl Chloroformate: Used for introducing the Cbz (carboxybenzyl) protecting group in organic synthesis.
The uniqueness of this compound lies in the presence of fluorine atoms, which can influence the reactivity and stability of the compound, making it suitable for specific applications where fluorinated intermediates are required.
属性
分子式 |
C7H3ClF2O2 |
|---|---|
分子量 |
192.55 g/mol |
IUPAC 名称 |
(2,6-difluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3ClF2O2/c8-7(11)12-6-4(9)2-1-3-5(6)10/h1-3H |
InChI 键 |
XAEAQCLRHNJBLT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)OC(=O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


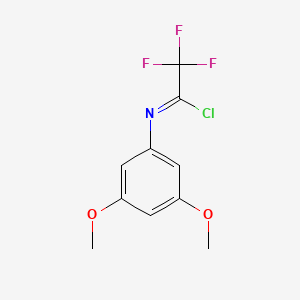
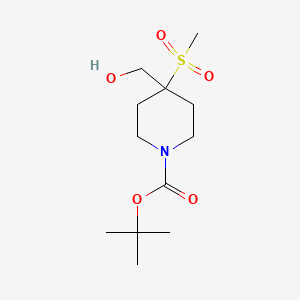
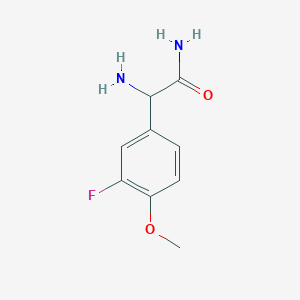
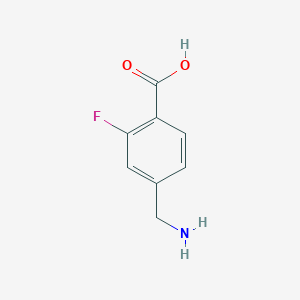
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)

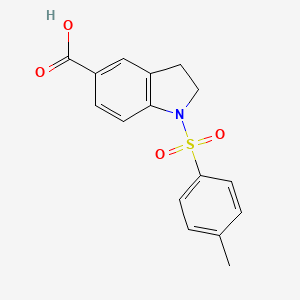
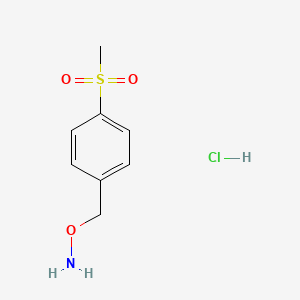
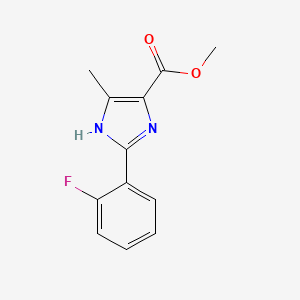


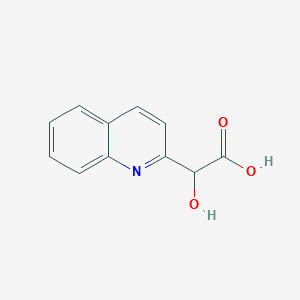
![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)

